2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide
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Description
2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Crystal Structures and Conformational Studies : Studies on similar compounds with sulfanylacetamides and pyrimidinyl groups have revealed insights into their crystal structures and molecular conformations. For example, research on 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides demonstrated molecules' folded conformations, with the pyrimidine ring inclined to the benzene ring at various angles, highlighting the compound's structural dynamics (Subasri et al., 2017).
Synthesis of Heterocyclic Compounds
Novel Benzodifuranyl and Thiazolopyrimidines : The synthesis of novel heterocyclic compounds such as benzodifuranyl and thiazolopyrimidines derived from related starting materials has been explored for their anti-inflammatory and analgesic properties. These compounds were synthesized using reactions involving visnagenone–ethylacetate or khellinone–ethylacetate with amino thiouracil, showcasing the potential pharmaceutical applications of similar chemical structures (Abu‐Hashem et al., 2020).
Functional Group Modification and Application
Acetylcarbamate Potassium Salts : The development of new reagents like p-methoxybenzyl N-acetylcarbamate potassium salt for the synthesis of N-alkylacetamides and carbamates illustrates the versatility of modifications in pharmaceutical product synthesis. This work underscores the importance of specific functional groups in the synthesis of natural and pharmaceutical products, which could relate to the manipulation of the compound for similar purposes (Sakai et al., 2022).
Potential Biological Activities
Antifolate and Antitumor Activities : Research on classical 2,4-diaminofuro[2,3-d]pyrimidines and their analogs, which share structural similarities with the compound of interest, has demonstrated significant antifolate and antitumor activities. These studies suggest that compounds with similar structural motifs may possess potential biological activities worth exploring in scientific research (Gangjee et al., 1995).
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-3-4-13-27-23(29)22-21(18-7-5-6-8-19(18)31-22)26-24(27)32-15-20(28)25-14-16-9-11-17(30-2)12-10-16/h5-12H,3-4,13-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJLPCGURPFCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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